molecular formula C11H8N2O3S B5590478 N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5590478
M. Wt: 248.26 g/mol
InChI Key: VYIAGACEPAYPHN-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound that features a thiazole ring and a benzodioxole moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzodioxole moiety consists of a benzene ring fused with a dioxole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzodioxole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions at the benzodioxole moiety can introduce various functional groups .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the thiazole and benzodioxole moieties, which confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s reactivity and potential biological activities compared to other thiazole-containing compounds .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10(13-11-12-3-4-17-11)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAGACEPAYPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330387
Record name N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328964-68-7
Record name N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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